molecular formula C10H20ClNO2 B2748433 tert-butyl3-(aminomethyl)cyclobutane-1-carboxylatehydrochloride,Mixtureofdiastereomers CAS No. 2503208-36-2

tert-butyl3-(aminomethyl)cyclobutane-1-carboxylatehydrochloride,Mixtureofdiastereomers

Cat. No.: B2748433
CAS No.: 2503208-36-2
M. Wt: 221.73
InChI Key: JCQBPNWGVNJOBF-UHFFFAOYSA-N
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Description

The compound tert-butyl 3-(aminomethyl)cyclobutane-1-carboxylate hydrochloride is a cyclobutane derivative featuring an aminomethyl substituent at the 3-position and a tert-butyl carboxylate group at the 1-position, with the hydrochloride salt stabilizing the amine moiety. As a mixture of diastereomers, it contains stereoisomers arising from the non-superimposable configurations of the cyclobutane ring (e.g., cis and trans arrangements of substituents). This structural complexity is critical in medicinal chemistry, where stereochemistry influences biological activity and pharmacokinetics.

Synthesis typically involves multi-step routes, such as the Boc-protection of cyclobutane intermediates followed by deprotection and salt formation, as seen in analogous protocols (e.g., methylation and Boc-deprotection steps in Reference Example 86 of EP 4 374 877 A2) . The ¹H-NMR spectrum (DMSO-d₆) of related compounds reveals broad signals (e.g., δ 9.97 ppm for NH₃⁺ protons) and multiplet patterns (δ 2.06–2.60 ppm for cyclobutane protons), consistent with diastereomeric mixtures .

Properties

IUPAC Name

tert-butyl 3-(aminomethyl)cyclobutane-1-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2.ClH/c1-10(2,3)13-9(12)8-4-7(5-8)6-11;/h7-8H,4-6,11H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCQBPNWGVNJOBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CC(C1)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of tert-butyl3-(aminomethyl)cyclobutane-1-carboxylatehydrochloride,Mixtureofdiastereomers typically involves the reaction of tert-butyl 3-(aminomethyl)cyclobutane-1-carboxylate with hydrochloric acid. The reaction conditions often include a controlled temperature and the use of solvents to facilitate the reaction . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

tert-butyl3-(aminomethyl)cyclobutane-1-carboxylatehydrochloride,Mixtureofdiastereomers undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Applications in Medicinal Chemistry

1. Drug Development

  • The compound has been investigated as a potential scaffold for the development of novel pharmaceuticals due to its ability to form diverse derivatives through modifications of the amine and carboxylate groups. Its structural features enable interactions with biological targets, making it a candidate for further exploration in drug design.

2. Synthesis of Bioactive Compounds

  • Research has demonstrated that derivatives of tert-butyl 3-(aminomethyl)cyclobutane-1-carboxylate can exhibit significant biological activity. For example, modifications to the amine group have led to compounds with enhanced anti-inflammatory properties, as indicated by in vitro studies on cyclooxygenase inhibition .

Applications in Organic Synthesis

1. Chiral Synthesis

  • The compound serves as a chiral building block in asymmetric synthesis. Its diastereomeric forms allow chemists to selectively produce enantiomerically enriched products, which are crucial in the synthesis of pharmaceuticals where chirality is important for efficacy and safety .

2. Reaction Mechanisms

  • The compound has been utilized in various reaction mechanisms such as the Truce-Smiles rearrangement, which facilitates the construction of complex molecular architectures from simpler precursors . This method has been explored for synthesizing α-aryl carbonyl compounds that are valuable in medicinal chemistry.

Case Study 1: Anti-inflammatory Activity
A study investigated the anti-inflammatory effects of derivatives of tert-butyl 3-(aminomethyl)cyclobutane-1-carboxylate on human cell lines. The results indicated that certain derivatives exhibited up to 70% inhibition of cyclooxygenase enzymes, suggesting potential therapeutic applications in treating inflammatory diseases .

Case Study 2: Chiral Synthesis
In a series of experiments aimed at synthesizing chiral piperidine derivatives, researchers employed tert-butyl 3-(aminomethyl)cyclobutane-1-carboxylate as a starting material. The resulting compounds demonstrated significant biological activity against specific cancer cell lines, highlighting the compound's utility in developing new anticancer agents .

Mechanism of Action

The mechanism of action of tert-butyl3-(aminomethyl)cyclobutane-1-carboxylatehydrochloride,Mixtureofdiastereomers involves its interaction with specific molecular targets and pathways. The amino group in the compound can form hydrogen bonds and interact with various biological molecules, influencing their function and activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Key Comparisons with Structurally Related Compounds

Compound Name Structure Features Stereochemistry Molecular Weight (g/mol) Key Applications/Properties
tert-butyl 3-(aminomethyl)cyclobutane-1-carboxylate hydrochloride (mixture) Cyclobutane core, aminomethyl, tert-butyl ester Diastereomeric mixture (e.g., cis/trans) ~207.7 (C₉H₁₈ClNO₂) Intermediate for chiral drug synthesis; diastereomers may exhibit distinct bioactivity
(1S,3R)-methyl 3-aminocyclobutane carboxylate hydrochloride Cyclobutane, methyl ester, amine Single diastereomer (1S,3R) ~193.6 (C₇H₁₄ClNO₂) Precursor for enantioselective synthesis; defined stereochemistry improves pharmacokinetic predictability
Milnacipran Hydrochloride Cyclopropane core, aminomethyl, carboxamide Single stereoisomer (1R,2S) ~282.8 (C₁₅H₂₂ClNO₂) Antidepressant (SNRI); rigid cyclopropane enhances receptor binding
tert-butyl 4-benzyl-3-cyano-1,4-diazepane-1-carboxylate Diazepane ring, benzyl, cyano substituents Non-stereospecific ~343.4 (C₁₈H₂₅N₃O₂) Flexible scaffold for CNS-targeting molecules; cyano group modulates solubility

Structural and Functional Analysis

Cyclobutane vs. Cyclopropane Cores: The target compound’s cyclobutane ring provides greater conformational flexibility compared to the strained cyclopropane in Milnacipran. This flexibility may reduce target selectivity but improve synthetic accessibility . Milnacipran’s cyclopropane contributes to its rigid, bioactive conformation, enhancing serotonin-norepinephrine reuptake inhibition .

Diastereomeric Mixtures vs. Single Isomers: The diastereomeric mixture of the target compound complicates purification but reduces synthesis costs compared to single-isomer analogs like (1S,3R)-methyl 3-aminocyclobutane carboxylate hydrochloride . Single diastereomers (e.g., ’s trans-isomer) offer better-defined ADMET profiles but require chiral resolution or asymmetric synthesis .

Substituent Effects: The tert-butyl ester in the target compound enhances solubility in organic phases, whereas methyl esters (e.g., in derivatives) are more polar, favoring aqueous solubility . Benzyl and cyano groups in diazepane derivatives () introduce steric bulk and electronic effects, altering binding affinities in neurological targets .

Research Findings

  • Synthetic Utility : The target compound’s diastereomeric mixture is advantageous in early-stage drug discovery, enabling rapid screening of multiple stereochemical variants .
  • Biological Relevance : Cyclobutane-based amines show promise in modulating GPCRs and ion channels, though activity varies significantly between diastereomers .
  • Safety Data : While the trans-isomer (CAS 2173637-24-4) has documented MSDS profiles, the diastereomeric mixture’s safety remains understudied, necessitating caution in handling .

Biological Activity

tert-Butyl 3-(aminomethyl)cyclobutane-1-carboxylate hydrochloride is a compound that has garnered interest due to its potential biological activity. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound. The focus is on its pharmacological effects and applications in various fields, including medicinal chemistry and pharmacology.

  • IUPAC Name : tert-butyl 3-(aminomethyl)cyclobutane-1-carboxylate hydrochloride
  • Molecular Formula : C10H19ClN2O2
  • Molecular Weight : 222.73 g/mol
  • CAS Number : 1366068-12-3

Mechanisms of Biological Activity

The biological activity of tert-butyl 3-(aminomethyl)cyclobutane-1-carboxylate hydrochloride can be attributed to several mechanisms:

  • Enzyme Inhibition : This compound may act as an inhibitor of specific enzymes involved in metabolic pathways, thereby affecting cellular processes.
  • Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties, potentially useful against various bacterial strains.
  • Neuroprotective Effects : Some research indicates that compounds with similar structures have shown neuroprotective effects, which could be a relevant area for further investigation.

Biological Activity Data Table

Activity Type Effect Reference
AntimicrobialEffective against Gram-positive bacteria
Enzyme InhibitionInhibits specific metabolic enzymes
NeuroprotectionPotential protective effects in neuronal cells

Case Study 1: Antimicrobial Properties

A study investigated the antimicrobial activity of various carboxylate derivatives, including tert-butyl 3-(aminomethyl)cyclobutane-1-carboxylate hydrochloride. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antibacterial agents.

Case Study 2: Neuroprotective Effects

In vitro studies demonstrated that similar compounds could protect neuronal cells from oxidative stress-induced apoptosis. This suggests that tert-butyl 3-(aminomethyl)cyclobutane-1-carboxylate hydrochloride may have therapeutic potential in neurodegenerative diseases.

Case Study 3: Enzyme Interaction

Research focusing on enzyme kinetics revealed that this compound could competitively inhibit certain enzymes involved in amino acid metabolism, which may lead to altered metabolic profiles in treated cells.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing tert-butyl3-(aminomethyl)cyclobutane-1-carboxylate hydrochloride as a mixture of diastereomers, and what reaction conditions optimize yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including cyclization and functional group protection/deprotection. A key step is the introduction of the aminomethyl group to the cyclobutane core. Solvents like dichloromethane and catalysts such as triethylamine are critical for controlling reaction kinetics and minimizing side products . Optimization of pH, temperature (e.g., 0–5°C for sensitive intermediates), and stoichiometric ratios of reagents (e.g., 1.2 equivalents of tert-butyl chloroformate) enhances diastereomeric purity. Post-synthesis, recrystallization or column chromatography is used for purification .

Q. How can researchers effectively separate and characterize the diastereomers in this compound mixture using analytical techniques?

  • Methodological Answer : Diastereomers can be separated via chiral HPLC using columns like Chiralpak® IA/IB/IC, with mobile phases optimized for polar functional groups (e.g., hexane:isopropanol gradients). Characterization involves tandem techniques:

  • NMR : 1H^1H- and 13C^{13}C-NMR distinguish diastereomers via coupling constants (JJ-values) and chemical shifts of cyclobutane protons.
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ions and fragmentation patterns.
  • Polarimetry : Optical rotation measurements validate enantiomeric excess when applicable .

Advanced Research Questions

Q. What strategies can be employed to resolve contradictions in stereochemical assignments when analyzing the diastereomeric mixture?

  • Methodological Answer : Conflicting stereochemical data (e.g., NMR vs. computational predictions) require cross-validation:

  • X-ray Crystallography : Resolves absolute configuration by analyzing crystal packing and hydrogen-bonding networks.
  • DFT Calculations : Compare computed 1H^1H-NMR chemical shifts (using software like Gaussian) with experimental data to validate proposed stereoisomers.
  • Dynamic NMR : Detects slow interconversion of diastereomers at low temperatures, providing kinetic parameters .

Q. How do the steric and electronic properties of substituents influence the reactivity and stability of this compound in various reaction environments?

  • Methodological Answer : Substituent effects are studied via comparative analysis:

  • Steric Effects : Bulky tert-butyl groups enhance steric shielding, reducing nucleophilic attack on the carboxylate moiety.
  • Electronic Effects : Electron-withdrawing groups (e.g., hydrochloride) increase electrophilicity at the cyclobutane ring, facilitating ring-opening reactions.
  • Comparative Table :
Compound NameSubstituentReactivity TrendStability in Acidic Conditions
Target CompoundAminomethyl, tert-butylModerate ring strain, high electrophilicityStable (tert-butyl protection)
Methyl 3-(aminomethyl)cyclobutane-1-carboxylateMethyl, aminomethylHigher ring strain, faster hydrolysisLess stable (no tert-butyl)
Spirocyclic Analog (e.g., 6-azaspiro[2.5]octane)Spiro junctionReduced electrophilicityHigh (rigid structure)

This table highlights how structural modifications impact reactivity and stability, guiding synthetic design .

Data Contradiction Analysis

Q. How should researchers address discrepancies in diastereomer ratio reports between synthetic batches?

  • Methodological Answer : Variations in diastereomer ratios often arise from:

  • Kinetic vs. Thermodynamic Control : Higher temperatures favor thermodynamically stable diastereomers, while lower temperatures trap kinetic products.
  • Catalyst Influence : Chiral catalysts (e.g., BINAP-metal complexes) may selectively stabilize one diastereomer.
  • Resolution Workflow :

Replicate synthesis under strictly controlled conditions (e.g., inert atmosphere, precise stoichiometry).

Use 19F^{19}F-NMR (if applicable) or chiral GC-MS for precise ratio quantification.

Apply statistical tools (e.g., ANOVA) to identify significant batch-to-batch variability .

Experimental Design Considerations

Q. What in silico tools are recommended for predicting the biological activity of this diastereomeric mixture?

  • Methodological Answer :

  • Molecular Docking : Software like AutoDock Vina predicts binding affinities to target proteins (e.g., enzymes or receptors).
  • MD Simulations : GROMACS or AMBER models diastereomer-protein interactions over time, highlighting stability differences.
  • ADMET Prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., logP, BBB permeability) for each diastereomer .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.